カレバスシン

概要

説明

C-Calebassine is a chemical compound with the molecular formula C30H42O7. It is a type of cucurbitacin, a class of highly oxygenated tetracyclic triterpenoids found in plants, particularly in the Cucurbitaceae family. C-Calebassine is known for its potent biological activities, including neurotoxicity and its use as a curare-like agent .

科学的研究の応用

C-Calebassine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the chemical behavior of cucurbitacins.

Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.

Medicine: Explored for its potential use in treating chronic hepatitis, primary liver cancer, and other liver-related diseases

Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research.

作用機序

- The histamine H1 receptor is involved in various physiological processes, including increased capillary permeability, vasodilation, and smooth muscle constriction .

- These symptoms include sneezing, rhinorrhea, pruritus (itching), and excessive tearing (acrimation) .

- The affected pathways include those related to histamine-mediated responses. By inhibiting histamine’s effects, Clemastine disrupts the formation of edema, the “flare” and “itch” response, and gastrointestinal and respiratory smooth muscle constriction .

- At the molecular and cellular levels, Clemastine’s action leads to reduced histamine-mediated responses, alleviating symptoms associated with allergic rhinitis and skin conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Clemastine is well-absorbed after oral administration. It crosses the blood-brain barrier, leading to its sedative effects. Clemastine undergoes hepatic metabolism. The compound is excreted primarily in urine. Its pharmacokinetic properties influence its bioavailability .

Result of Action

Action Environment

生化学分析

Biochemical Properties

Calebassine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Calebassine has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance neurotransmission. Additionally, Calebassine interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic transmission .

Cellular Effects

Calebassine exerts significant effects on various types of cells and cellular processes. In neuronal cells, Calebassine enhances synaptic transmission by increasing acetylcholine levels. This can lead to improved cognitive function and memory. In muscle cells, Calebassine’s interaction with nicotinic acetylcholine receptors can enhance muscle contraction. Furthermore, Calebassine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects .

Molecular Mechanism

The mechanism of action of Calebassine involves several molecular interactions. Calebassine binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced neurotransmission. Additionally, Calebassine interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic transmission. These interactions contribute to Calebassine’s effects on cognitive function, muscle contraction, and other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calebassine can vary over time. Calebassine is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that Calebassine can have sustained effects on cellular function, including prolonged enhancement of synaptic transmission and muscle contraction. The stability and degradation of Calebassine can influence its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of Calebassine vary with different dosages in animal models. At low doses, Calebassine can enhance cognitive function and muscle contraction without significant adverse effects. At higher doses, Calebassine can cause toxicity, including symptoms such as muscle spasms, convulsions, and respiratory distress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications of Calebassine .

Metabolic Pathways

Calebassine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert Calebassine into various metabolites. These metabolites can have different biological activities and contribute to the overall effects of Calebassine. Additionally, Calebassine can influence metabolic flux and metabolite levels, further modulating its biological effects .

Transport and Distribution

Calebassine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Calebassine interacts with transporters and binding proteins, which facilitate its uptake and distribution within cells. These interactions influence the localization and accumulation of Calebassine, contributing to its diverse biological effects .

Subcellular Localization

The subcellular localization of Calebassine is critical for its activity and function. Calebassine can localize to specific compartments or organelles within cells, including the synaptic cleft in neuronal cells and the neuromuscular junction in muscle cells. Targeting signals and post-translational modifications can direct Calebassine to these specific locations, enhancing its efficacy and specificity in modulating cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of C-Calebassine involves the extraction from cucurbitaceous plants such as Fructus Melo (Cucumis melo L.). The process includes the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction is followed by purification steps to isolate C-Calebassine in its pure form.

Industrial Production Methods

Industrial production of C-Calebassine typically involves the preparation of dripping pills. This method includes the use of cucurbitacin extract, polyethanediol 6000, polyethanediol 400, and alcohol as a cooler. The dripping pill form is advantageous due to its rapid dissolution, good absorption, and high bioavailability .

化学反応の分析

Types of Reactions

C-Calebassine undergoes various chemical reactions, including:

Oxidation: C-Calebassine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in C-Calebassine.

Substitution: Substitution reactions can occur at various positions on the C-Calebassine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of C-Calebassine, which can have different biological activities and properties.

類似化合物との比較

C-Calebassine is compared with other similar compounds such as:

Usambarensine: Exhibits atropine-like and spasmolytic activities.

Dihydrotoxiferine: Another competitive neuromuscular blocking agent.

C-curarine: Similar in its neuromuscular blocking properties.

Afrocurarine: Also a competitive neuromuscular blocking agent.

C-Calebassine is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent biological activities and its use in various scientific and medical applications.

特性

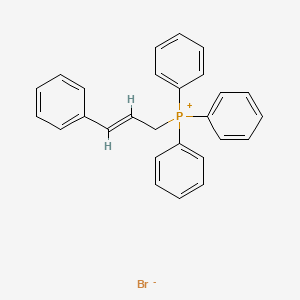

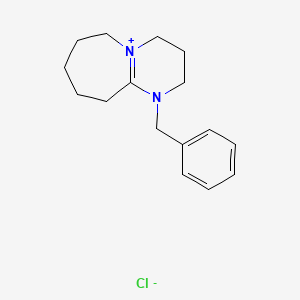

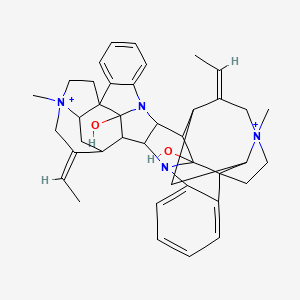

IUPAC Name |

(28E,38E)-28,38-di(ethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniadodecacyclo[25.5.2.211,14.11,26.110,17.02,7.09,25.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,18,20,22-hexaene-35,36-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N4O2/c1-5-23-21-43(3)17-15-37-27-11-7-10-14-30(27)42-36-34-26-20-32-38(16-18-44(32,4)22-24(26)6-2)28-12-8-9-13-29(28)41(40(34,38)46)35(36)33(39(37,42)45)25(23)19-31(37)43/h5-14,25-26,31-36,45-46H,15-22H2,1-4H3/q+2/b23-5-,24-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWCEUHZKLPKRE-XIBKSJEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C5C3(N(C6C5N7C8=CC=CC=C8C91C7(C6C2CC9[N+](CC1)(CC2=CC)C)O)C1=CC=CC=C41)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2C3C4(N(C5=CC=CC=C5C46C(C2)[N+](C1)(CC6)C)C7C3N8C9(C7C1/C(=C\C)/C[N+]2(C(C9(C3=CC=CC=C83)CC2)C1)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N4O2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7257-29-6 | |

| Record name | C-Calebassine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007257296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。